3-bromo-4-nitro-1H-indazole
CAS No.: 74209-17-9
Cat. No.: VC1977273
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74209-17-9 |
---|---|
Molecular Formula | C7H4BrN3O2 |
Molecular Weight | 242.03 g/mol |
IUPAC Name | 3-bromo-4-nitro-2H-indazole |
Standard InChI | InChI=1S/C7H4BrN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) |
Standard InChI Key | BKYFEBHLYKLAJH-UHFFFAOYSA-N |
SMILES | C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br |
Canonical SMILES | C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structure
3-Bromo-4-nitro-1H-indazole is a heterocyclic organic compound belonging to the indazole family. This compound is characterized by a fused benzene and pyrazole ring structure with two key functional groups: a bromine atom at position 3 and a nitro group at position 4 .
Basic Properties
The basic chemical and physical properties of 3-bromo-4-nitro-1H-indazole are summarized in Table 1.
Table 1: Chemical and Physical Properties of 3-Bromo-4-Nitro-1H-Indazole
Property | Value |
---|---|
CAS Number | 74209-17-9 |
Molecular Formula | C7H4BrN3O2 |
Molecular Weight | 242.03 g/mol |
IUPAC Name | 3-bromo-4-nitro-2H-indazole |
State | Solid |
XLogP3-AA | 2.4 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 0 |
Exact Mass | 240.94869 Da |
The compound exists in two tautomeric forms: 1H and 2H, which is characteristic of indazole structures . The tautomeric equilibrium affects the compound's reactivity and influences its behavior in chemical reactions.
Structural Characteristics
The structure of 3-bromo-4-nitro-1H-indazole consists of a bicyclic system with a pyrazole ring fused to a benzene ring. The presence of bromine at position 3 and a nitro group at position 4 creates a unique electronic distribution across the molecule. The nitro group, being strongly electron-withdrawing, significantly affects the electron density of the aromatic system, while the bromine atom provides sites for further functionalization through various coupling reactions .
Synthesis Methods
Several methods for synthesizing 3-bromo-4-nitro-1H-indazole have been reported in the literature, with varying yields and reaction conditions.
Bromination of 4-Nitro-1H-Indazole
The most common synthesis route involves the bromination of 4-nitro-1H-indazole. This method, detailed in the search results, provides a high yield approach to obtaining the target compound .
Reagents and Conditions:
-
Starting material: 4-nitro-1H-indazole
-
Reagents: Sodium acetate, acetic acid, chloroform, and bromine
-
Temperature: Below 25°C
-
Reaction time: 5.5 hours
-
Yield: 92%
The detailed procedure is as follows:
-
A flask equipped with a mechanical stirrer is prepared with sodium acetate (26.4 g, 0.306 mol), 4-nitro-1H-indazole (50 g, 0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.
-
Bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid is added to the reaction mixture over 3.5 hours, while maintaining the temperature below 25°C.
-
The reaction mixture is stirred for an additional two hours, then concentrated under reduced pressure.
-
Water (500 mL) is added to the resulting solids, which are collected by filtration, washed with 500 mL of water, and dried under vacuum.
-
This procedure yields 68 g (92%) of 3-bromo-4-nitro-1H-indazole .
Alternative Synthesis Methods
While the direct bromination of 4-nitro-1H-indazole is the most established method, researchers have explored alternative approaches to synthesize 3-bromo-4-nitro-1H-indazole. These methods may offer advantages in specific contexts, such as improved regioselectivity or compatibility with sensitive functional groups .
Reactivity and Chemical Properties
The reactivity of 3-bromo-4-nitro-1H-indazole is largely determined by its structural features, particularly the electron-withdrawing nitro group and the halogen substituent.
Tautomerization
Like other indazoles, 3-bromo-4-nitro-1H-indazole exists in tautomeric forms (1H and 2H) . The predominance of one tautomer over the other depends on factors such as solvent polarity and temperature. This tautomerization has significant implications for the compound's reactivity and plays a crucial role in its chemical behavior.
Nucleophilic Substitution
The bromine at position 3 makes 3-bromo-4-nitro-1H-indazole susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing effect of the nitro group at position 4, which increases the electrophilicity of the C-3 position .
Addition Reactions
Research has shown that indazoles, including nitro-substituted variants like 3-bromo-4-nitro-1H-indazole, can undergo addition reactions. For instance, they react with formaldehyde in aqueous HCl to form (1H-indazol-1-yl)methanol derivatives . The position of the nitro group significantly influences these addition mechanisms.
Applications and Uses
3-Bromo-4-nitro-1H-indazole has found applications across various fields, particularly in pharmaceutical research and organic synthesis.
Synthetic Intermediate
3-Bromo-4-nitro-1H-indazole serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. The bromine substituent provides a handle for further functionalization through various coupling reactions, while the nitro group can be reduced to an amine or subjected to other transformations .
Research Tool
In chemical research, 3-bromo-4-nitro-1H-indazole is used as a model compound for studying the reactivity and properties of substituted indazoles. Its distinctive substitution pattern makes it a valuable tool for investigating structure-activity relationships and reaction mechanisms .
Spectroscopic Properties
Spectroscopic data for 3-bromo-4-nitro-1H-indazole provides valuable insights into its structural features and can be used for identification and characterization purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectroscopic data for indazoles, including 3-bromo-4-nitro-1H-indazole, shows characteristic patterns that help distinguish between different isomers and tautomeric forms. The chemical shifts of C3 (approximately 135 ppm for N1-substituted indazoles and 123 ppm for N2-substituted indazoles) serve as useful probes for determining the position of substituents .
The 15N chemical shifts of N1 and N2 atoms also differ significantly between isomers, providing additional structural information. The spin-spin coupling constants (SSCCs) of various proton interactions in the indazole ring system can further confirm structural assignments .
Manufacturer | Product Description | Packaging | Price (USD) |
---|---|---|---|
Matrix Scientific | 3-Bromo-4-nitro-1H-indazole >95% | 1g | $440 |
Matrix Scientific | 3-Bromo-4-nitro-1H-indazole >95% | 5g | $1200 |
AK Scientific | 3-Bromo-4-nitro-1H-indazole | 500mg | $465 |
AK Scientific | 3-Bromo-4-nitro-1H-indazole | 1g | $644 |
American Custom Chemicals Corporation | 3-BROMO-4-NITRO (1H)INDAZOLE 95.00% | 1g | $962.35 |
Related Compounds and Derivatives
Several compounds structurally related to 3-bromo-4-nitro-1H-indazole have been reported in the literature. These include other halogenated and nitro-substituted indazoles with varying substitution patterns.
Positional Isomers
The positional isomers of 3-bromo-4-nitro-1H-indazole include compounds where the bromine and nitro groups occupy different positions on the indazole ring system. For example, 3-bromo-5-nitro-1H-indazole is a structurally similar compound that has been used in the synthesis of more complex molecules .
The synthesis of 3-bromo-5-nitro-1H-indazole follows a different route than that of 3-bromo-4-nitro-1H-indazole. It involves the bromination of 5-nitro-1H-indazole in a DMF solution under specific temperature conditions, with a reported yield of approximately 95% .
Functionalized Derivatives
Functionalized derivatives of 3-bromo-4-nitro-1H-indazole include compounds with additional substituents or modifications to the existing functional groups. For instance, 3-bromo-4-nitro-1H-indazole-6-carboxylic acid is a related compound with a carboxylic acid group at position 6 .
These derivatives often exhibit altered physical, chemical, and biological properties compared to the parent compound, expanding the range of potential applications.
Research Findings and Future Directions
Research on 3-bromo-4-nitro-1H-indazole continues to evolve, with new findings enhancing our understanding of its properties and potential applications.
Structure-Activity Relationships
Studies investigating the structure-activity relationships of substituted indazoles, including 3-bromo-4-nitro-1H-indazole, are providing valuable insights into how specific structural features influence biological activity and chemical reactivity . This research is crucial for the rational design of new indazole-based compounds with targeted properties.
Synthetic Methodologies
Ongoing research aims to develop improved synthetic methodologies for 3-bromo-4-nitro-1H-indazole and related compounds. These efforts focus on enhancing yield, selectivity, and sustainability, while exploring new reaction pathways and catalytic systems .
Novel Applications
Emerging research suggests potential new applications for 3-bromo-4-nitro-1H-indazole and its derivatives in areas such as materials science, catalysis, and medicinal chemistry. For example, investigations into the use of halogenated indazoles as structural components in new pharmaceutical agents continue to yield promising results .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume